molecular formula C12H16O3 B1280193 4-tert-Butyl-2-methoxybenzoic acid CAS No. 52328-48-0

4-tert-Butyl-2-methoxybenzoic acid

Cat. No.: B1280193
CAS No.: 52328-48-0
M. Wt: 208.25 g/mol
InChI Key: PUENGTBOCOAFKL-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

4-tert-Butyl-2-methoxybenzoic acid has shown potential in antibacterial applications. A study by Popiołek and Biernasiuk (2016) synthesized a series of hydrazide-hydrazones of 4-tert-butylbenzoic acid, which exhibited high bacteriostatic or bactericidal activity against Gram-positive bacteria, particularly Bacillus spp. This finding suggests the compound's usefulness in developing new antibacterial agents (Popiołek & Biernasiuk, 2016).

Chemical Synthesis and Reactions

In chemical synthesis, this compound is involved in various reactions. Hattori et al. (1995) explored its reactions with organolithium and -magnesium reagents, which led to methoxy-substitution products and conjugate addition products to the benzoate ring. These findings are significant for understanding the reactivity of such compounds in organic synthesis (Hattori et al., 1995).

Synthesis of Derivatives

Kindra and Evans (2014) reported the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid using bismuth-based C-H bond activation and CO2 insertion chemistry starting from a bismuth(3+) complex. This study contributes to the field of organic synthesis, especially in the context of synthesizing benzoic acid derivatives (Kindra & Evans, 2014).

Solubility and Molecular Interactions

Research by Qian et al. (2019) focused on the solubility of 4-tert-butylbenzoic acid and related compounds in various solvents, which is crucial for understanding its behavior in different chemical environments. This study provides insight into the molecular interactions and solubility characteristics of this compound in different solvents, aiding in its application in various chemical processes (Qian et al., 2019).

Properties

IUPAC Name

4-tert-butyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)8-5-6-9(11(13)14)10(7-8)15-4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUENGTBOCOAFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504385
Record name 4-tert-Butyl-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52328-48-0
Record name 4-tert-Butyl-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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